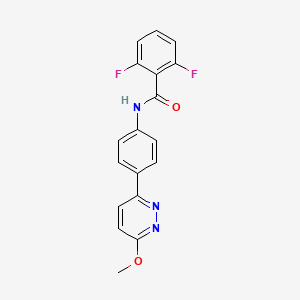
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Palladium catalysts are most widely employed in Suzuki coupling. Normally, the active Pd catalyst consist of two parts: precursors and ligands . The synthesis of palladium in a nano scale has been detailed in the twenty-first century .Molecular Structure Analysis
The molecular structure of similar compounds such as Dichlorobis(tricyclohexylphosphine)palladium(II) and Bis(triphenylphosphine)palladium(II) dichloride have been studied .Chemical Reactions Analysis
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride can be used to catalyze various reactions such as thioesterification of alkynes, alumination of unactivated arenes, direct arylation polycondensation and intramolecular alkane arylation adjacent to amides and sulfonamides .Physical And Chemical Properties Analysis
Palladium belongs to group 10 in the periodic table, but the configuration of its outermost electron shells (Pd 4d 10 5s 0) is very much atypical as compared to other members of the group. It is the least dense and has the lowest melting point out of all the platinum group metals .科学的研究の応用
- Catalysis : Palladium nanoparticles (Pd NPs) have attracted significant attention for applications such as fuel cells, hydrogen storage, and sensors for gases .
- Environmental Remediation : Pd NPs are catalysts in environmental treatment to abstract organic and heavy-metal pollutants .
- Biomedical Applications : Pd NPs were found to be active against Staphylococcus aureus and Escherichia coli, where 99.99% of bacteria were destroyed .
- Organometallic Chemistry : It’s used in the synthesis of cyclopalladated complexes .
- Catalysis : It’s used in various metal-catalyzed organic transformations .
作用機序
Target of Action
Palladium complexes, in general, are known to interact with various organic compounds and participate in catalytic reactions .
Mode of Action
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride: is a versatile chemical compound with diverse applications in scientific research. It is utilized in catalysts and organic synthesis. The compound is known to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions .
Biochemical Pathways
Palladium complexes are known to be involved in various organic synthesis reactions, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
As a palladium complex, it is expected to have unique properties that may impact its bioavailability .
Result of Action
As a palladium complex, it is known to participate in various organic synthesis reactions, suggesting that it may have diverse molecular and cellular effects .
Action Environment
As a palladium complex, it is known to be involved in various organic synthesis reactions, suggesting that environmental factors may influence its action .
Safety and Hazards
将来の方向性
With the rapid development of nanotechnologies, palladium nanoparticles are becoming prospective selective catalysts for complex chemical reactions . The high material cost of palladium naturally restricts its application, nevertheless nanopalladium or its alloy clusters have been extensively investigated .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Palladium(II) chloride", "2-phenylaniline", "tricyclohexylphosphane", "sodium carbonate", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-phenylaniline in chloroform and add tricyclohexylphosphane. Stir the mixture for 30 minutes.", "Step 2: Add palladium(II) chloride to the mixture and stir for an additional 30 minutes.", "Step 3: Add sodium carbonate to the mixture to neutralize the solution.", "Step 4: Filter the mixture to remove any solids.", "Step 5: Add ethanol to the filtrate to precipitate the product.", "Step 6: Collect the product by filtration and wash with ethanol.", "Step 7: Dry the product under vacuum to obtain Palladium;2-phenylaniline;tricyclohexylphosphane;chloride." ] } | |
CAS番号 |
1353658-81-7 |
製品名 |
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride |
分子式 |
C30H44ClNPPd |
分子量 |
591.53 |
IUPAC名 |
palladium;2-phenylaniline;tricyclohexylphosphane;chloride |
InChI |
InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1 |
InChIキー |
HEUSPDIUZCDONR-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



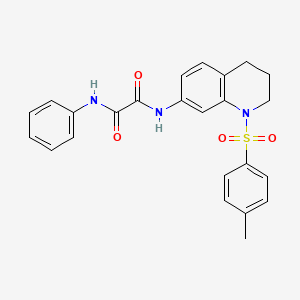
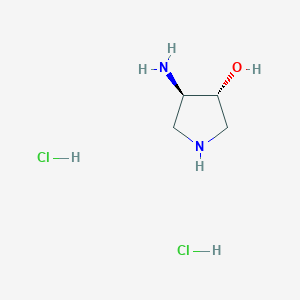
![N-(2-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2641239.png)

![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641241.png)


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)
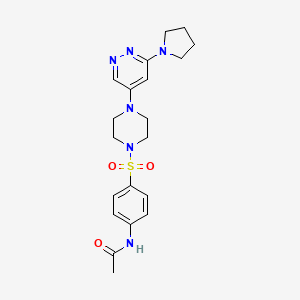
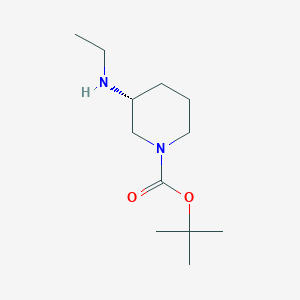
![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole](/img/structure/B2641249.png)
![N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2641252.png)
![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)
